molecular formula C18H30N4O5 B12574487 Glycyl-L-prolyl-L-isoleucyl-L-proline CAS No. 192520-55-1

Glycyl-L-prolyl-L-isoleucyl-L-proline

Cat. No.: B12574487
CAS No.: 192520-55-1
M. Wt: 382.5 g/mol
InChI Key: ZLURPINKZRVIQG-ABHRYQDASA-N
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Description

Glycyl-L-prolyl-L-isoleucyl-L-proline is a tetrapeptide composed of the amino acids glycine, proline, isoleucine, and proline. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-prolyl-L-isoleucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, utilizing automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-prolyl-L-isoleucyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the peptide.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino or carboxyl termini of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the peptide and the conditions used. For example, oxidation may lead to the formation of disulfide bonds if cysteine residues are present.

Scientific Research Applications

Glycyl-L-prolyl-L-isoleucyl-L-proline has several scientific research applications:

Mechanism of Action

The mechanism of action of Glycyl-L-prolyl-L-isoleucyl-L-proline involves its interaction with specific molecular targets and pathways. For instance, it may modulate oxidative stress and influence enzymatic activities such as acetylcholinesterase and secretases . These interactions can lead to neuroprotective effects, making it a candidate for therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-prolyl-L-isoleucyl-L-proline is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its ability to modulate oxidative stress and enzymatic activities sets it apart from other similar peptides.

Properties

CAS No.

192520-55-1

Molecular Formula

C18H30N4O5

Molecular Weight

382.5 g/mol

IUPAC Name

(2S)-1-[(2S,3S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H30N4O5/c1-3-11(2)15(17(25)22-9-5-7-13(22)18(26)27)20-16(24)12-6-4-8-21(12)14(23)10-19/h11-13,15H,3-10,19H2,1-2H3,(H,20,24)(H,26,27)/t11-,12-,13-,15-/m0/s1

InChI Key

ZLURPINKZRVIQG-ABHRYQDASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CN

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)CN

Origin of Product

United States

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